molecular formula C15H13NO2 B8384058 11-Hydroxy-11-methyl-5,11-dihydro-dibenzo[b,e]azepin-6-one

11-Hydroxy-11-methyl-5,11-dihydro-dibenzo[b,e]azepin-6-one

Cat. No. B8384058
M. Wt: 239.27 g/mol
InChI Key: LYGZOTCRPTVTCR-UHFFFAOYSA-N
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Patent
US08575152B2

Procedure details

To a suspension of 5H-dibenzo[b,e]azepine-6,11-dione (2) (50 g, 0.22 mol) in toluene (800 mL) methyl magnesium iodide (3 M in Et2O, 200 mL, 0.6 mol) was added. The reaction mixture was heated under reflux for 6 h, then poured into aqueous ammonium chloride and stirred for 10 minutes. The product was filtered off and dried to give 11-hydroxy-11-methyl-5,11-dihydro-dibenzo[b,e]azepin-6-one (3) as a white solid (51.6 g, 96%). Data: (m/z)=240 (M+H)+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[C:10](=[O:12])[C:9]3[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=3[C:7](=[O:17])[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:18]1(C)C=CC=CC=1.[Cl-].[NH4+]>>[OH:12][C:10]1([CH3:18])[C:9]2[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=2[C:7](=[O:17])[NH:6][C:5]2[CH:4]=[CH:3][CH:2]=[CH:1][C:11]1=2 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC=CC=2NC(C3=C(C(C21)=O)C=CC=C3)=O
Name
Quantity
800 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1(C2=C(NC(C3=C1C=CC=C3)=O)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 51.6 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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